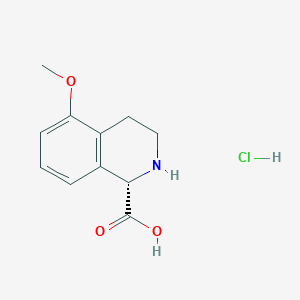

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Description

(1S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by a methoxy substituent at the 5-position of the aromatic ring and a carboxylic acid group at the 1-position of the tetrahydroisoquinoline core. Its hydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical research, particularly as a precursor for bioactive molecules such as antibiotics or enzyme inhibitors .

Properties

IUPAC Name |

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-12-10(8)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYAUHNRYGNDMP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CCN[C@@H]2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Parkinson’s Disease Treatment

Research indicates that derivatives of tetrahydroisoquinoline compounds, including (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, may serve as potential treatments for Parkinson's disease. These compounds act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme that breaks down dopamine. By inhibiting COMT, these compounds can enhance the availability of dopamine in the brain, which is crucial for managing Parkinson's symptoms .

Antiviral Activity

Recent studies have demonstrated that certain tetrahydroisoquinoline derivatives exhibit antiviral properties. Specifically, this compound has shown promise as an inhibitor of influenza virus polymerase acidic (PA) endonuclease domain. This suggests its potential utility in developing antiviral therapies .

Antibiotic Resistance

The compound has been investigated for its ability to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance in various bacterial strains. In vitro studies indicate that it can effectively inhibit the activity of this enzyme, thus potentially restoring the efficacy of beta-lactam antibiotics against resistant bacterial infections .

Synthesis and Structural Studies

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as chemoenzymatic resolution and regioselective synthesis have been explored to produce this compound efficiently while maintaining its stereochemical integrity .

Case Study 1: Parkinson's Disease

In a study focusing on the pharmacological effects of tetrahydroisoquinoline derivatives on Parkinson’s disease models, researchers found that administering this compound resulted in significant improvements in motor function and dopamine levels in animal models. The compound's ability to inhibit COMT was identified as a key mechanism contributing to these effects .

Case Study 2: Antiviral Efficacy

In vitro testing against influenza viruses demonstrated that this compound significantly reduced viral replication. The study highlighted the compound's mechanism of action as a PA endonuclease inhibitor, suggesting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism by which (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

| Property | (1S)-5-Methoxy-THIQ-1-COOH·HCl | (R)-6,7-Dimethoxy-THIQ-1-COOH | (S)-6-Methoxy-THIQ-1-COOH·HCl |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₃ | C₁₂H₁₅NO₅ | C₁₁H₁₄ClNO₃ |

| Molecular Weight | 243.69 (inferred) | 253.25 | 243.69 |

| Solubility | High (hydrochloride salt) | Moderate (free acid) | High (hydrochloride salt) |

| Stability | Enhanced by HCl salt | pH-sensitive (free acid) | Enhanced by HCl salt |

Key Findings:

Biological Activity

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines. Its unique structural features, particularly the methoxy and carboxylic acid groups, suggest significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : (3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Molecular Formula : C11H13NO3·HCl

- Molecular Weight : 245.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an agonist or antagonist at specific receptors involved in neurotransmission and cellular signaling pathways. Detailed studies are still required to fully elucidate these interactions.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, studies have shown that compounds similar to (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Compounds within the tetrahydroisoquinoline class have demonstrated antimicrobial properties. The (1S)-5-methoxy derivative has been tested against various bacterial strains and exhibited significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Modulation of Ion Channels

The compound has been investigated for its ability to modulate ion channels, particularly those involved in chloride transport. This is particularly relevant for conditions like cystic fibrosis where chloride transport is impaired. Analogous compounds have shown increased chloride transport in cells expressing mutant CFTR protein, indicating a potential therapeutic pathway for cystic fibrosis treatment .

Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives, it was found that (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline significantly reduced neuronal cell death in vitro when exposed to oxidative stressors. The compound demonstrated a dose-dependent protective effect with an IC50 value indicating strong efficacy .

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of various tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Neuroprotective | Similar protective effects observed |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Structure | Antimicrobial | Exhibited lower potency than methoxy derivative |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Unknown | Further studies needed |

Q & A

Q. What are the standard synthetic routes for (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Pictet-Spengler reaction , where a phenylethylamine derivative reacts with an aldehyde (e.g., methoxybenzaldehyde) under acidic conditions (e.g., HCl) to form the tetrahydroisoquinoline core, followed by carboxylation and salt formation . Key optimization parameters include:

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

- Catalyst : Use of Lewis acids (e.g., BF₃·Et₂O) improves cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Post-synthesis, recrystallization in ethanol/water mixtures increases purity (>95%) .

Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., methoxy at δ 3.8–4.0 ppm, carboxylic proton at δ 10–12 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 255.1 (calculated for C₁₂H₁₄ClNO₃) .

Q. How should researchers handle stability and storage conditions to maintain compound integrity?

- Storage : Store desiccated at –20°C in amber vials to prevent photodegradation and hydrolysis of the carboxylic acid group .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., decarboxylation or demethoxylation) .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound's pharmacological activity?

- Methoxy Group (Position 5) : Enhances lipophilicity and CNS penetration; replacing it with fluorine (e.g., 5-F derivative) increases metabolic stability but reduces binding affinity to serotonin receptors .

- Carboxylic Acid (Position 1) : Critical for salt formation (improved solubility) and hydrogen bonding with target proteins. Esterification (e.g., methyl ester) reduces polarity but may alter bioavailability . Methodologies :

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions and test in receptor-binding assays (e.g., radioligand displacement for 5-HT₂A) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., MD simulations for binding kinetics) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or readout methods (cAMP vs. calcium flux). Validate findings using orthogonal assays (e.g., BRET for GPCR activation) .

- Salt Form Effects : Hydrochloride vs. free base forms alter solubility and bioavailability. Compare pharmacokinetic profiles in vivo (e.g., rat plasma AUC₀–₂₄) .

Q. How can computational methods predict the compound's binding interactions with biological targets?

- Molecular Docking : Glide SP/XP scoring identifies potential binding poses in serotonin receptors (e.g., 5-HT₂A). Focus on key residues (Asp155, Ser159) for hydrogen bonding .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns) and ligand-induced conformational changes .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., methoxy → trifluoromethyl) to prioritize synthetic targets .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation (e.g., CYP3A4 demethylation). Use inhibitors (ketoconazole) to confirm pathways .

- Blood-Brain Barrier (BBB) Penetration : Perform parallel artificial membrane permeability assay (PAMPA-BBB) and validate via in vivo brain/plasma ratio measurements in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.